molecular formula C23H17FN2O4 B2808588 3-(2-(2-fluorophenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887889-75-0

3-(2-(2-fluorophenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2808588
CAS No.: 887889-75-0
M. Wt: 404.397
InChI Key: NKDUYGREWPSYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(2-fluorophenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzofuran core, which is a fused aromatic ring system, and is substituted with a fluorophenoxy group, an acetamido group, and a phenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-fluorophenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated phenol reacts with an appropriate leaving group on the benzofuran core.

    Acetamidation: The acetamido group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    N-Phenylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-fluorophenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2-(2-fluorophenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 3-(2-(2-fluorophenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenoxy and acetamido groups can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity or altering their function. The benzofuran core may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenoxy)acetamido derivatives: Compounds with similar acetamido and fluorophenoxy groups but different core structures.

    Benzofuran derivatives: Compounds with the benzofuran core but different substituents on the aromatic rings.

Uniqueness

3-(2-(2-fluorophenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide is unique due to the combination of its functional groups and core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[[2-(2-fluorophenoxy)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O4/c24-17-11-5-7-13-19(17)29-14-20(27)26-21-16-10-4-6-12-18(16)30-22(21)23(28)25-15-8-2-1-3-9-15/h1-13H,14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDUYGREWPSYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.